molecular formula C7H7N5O2 B1496140 6-Hydroxymethylpterin CAS No. 712-29-8

6-Hydroxymethylpterin

Cat. No.: B1496140
CAS No.: 712-29-8
M. Wt: 193.16 g/mol
InChI Key: XGWIBNWDLMIPNF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Hydroxymethylpterin is involved in several biochemical reactions. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are crucial in the folate biosynthetic pathway of bacteria and lower eukaryotes . These enzymes catalyze sequential metabolic reactions, and the interactions with this compound are essential for the synthesis of folate derivatives. The compound also interacts with other biomolecules, including proteins and cofactors, playing a role in the hydroxylation of aromatic amino acids and the synthesis of DNA and RNA .

Cellular Effects

This compound influences various cellular processes. It has been shown to play a role in cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can act as a photoreceptor chromophore in plants and cyanobacteria, participating in light signal transduction . This compound’s effects on cellular functions include modulation of nitric oxide synthesis and involvement in the hydroxylation of aromatic amino acids, which are critical for protein synthesis and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. For instance, it binds to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, facilitating the conversion of substrates in the folate biosynthetic pathway . Additionally, this compound can inhibit or activate enzymes involved in DNA and RNA synthesis, influencing gene expression and cellular functions . The compound’s ability to act as a photoreceptor chromophore also highlights its role in light-induced signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that this compound is photostable, with several non-radiative quenching pathways providing stability to the molecule . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained impact on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular signaling pathways and inhibition of enzyme activities . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the folate biosynthetic pathway. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are essential for the synthesis of folate derivatives . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The transport mechanisms ensure that this compound reaches its site of action, where it can exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with specific enzymes and biomolecules, facilitating its role in cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxymethylpterin can be synthesized through various chemical reactions. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpteridine with formaldehyde under basic conditions to yield this compound . The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxymethylpterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized pterins, reduced tetrahydropterins, and substituted pterins, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpteridine
  • 6-Hydroxymethyl-7,8-dihydropterin
  • Tetrahydropterins

Comparison: 6-Hydroxymethylpterin is unique due to its specific role in the folate biosynthesis pathway and its ability to undergo various chemical reactions. Compared to similar compounds, it has distinct photoreceptor properties and plays a crucial role in the synthesis of tetrahydrofolate .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIBNWDLMIPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221395
Record name 6-Hydroxymethylpterin
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

712-29-8
Record name 6-(Hydroxymethyl)pterin
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Record name 6-Hydroxymethylpterin
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Record name 6-Hydroxymethylpterin
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Record name 6-Hydroxymethylpterin
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Record name 2-Amino-4-hydroxy-6-hydroxymethyl-pteridin
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Record name 6-HYDROXYMETHYLPTERIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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